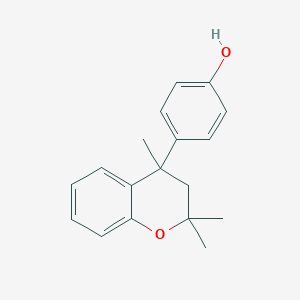







|
REACTION_CXSMILES
|
[CH3:1][C:2]([C:11]1[CH:12]=[CH:13][C:14](O)=[CH:15][CH:16]=1)([C:4]1[CH:5]=[CH:6][C:7]([OH:10])=[CH:8][CH:9]=1)[CH3:3]>C(Cl)Cl>[CH3:6][C:7]1([CH3:8])[O:10][C:12]2[C:11](=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:2]([C:4]2[CH:5]=[CH:6][C:7]([OH:10])=[CH:8][CH:9]=2)([CH3:1])[CH2:3]1
|


|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C=1C=CC(=CC1)O)C=2C=CC(=CC2)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
To a 4-necked, round bottom flask equipped with a mechanical stirrer, water cooled condenser
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated by means of electrical tape, there
|
|
Type
|
ADDITION
|
|
Details
|
the rate of addition of the molten by-products
|
|
Type
|
CUSTOM
|
|
Details
|
was 40° C.
|
|
Type
|
ADDITION
|
|
Details
|
After the addition of about half of the molten by-products, yellow colored crystals
|
|
Type
|
CUSTOM
|
|
Details
|
formed in the solution
|
|
Type
|
ADDITION
|
|
Details
|
the addition of the molten by-products
|
|
Type
|
TEMPERATURE
|
|
Details
|
the resultant thick, yellow mixture was cooled
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
WASH
|
|
Details
|
The filter cake was washed with fresh methylene chloride
|
|
Type
|
CUSTOM
|
|
Details
|
to afford a white solid
|
|
Type
|
CONCENTRATION
|
|
Details
|
The white, chroman-I concentrate
|
|
Type
|
FILTRATION
|
|
Details
|
filter cake
|
|
Type
|
CUSTOM
|
|
Details
|
was dried at 100° C. for 24 hours
|
|
Duration
|
24 h
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1(CC(C2=CC=CC=C2O1)(C)C3=CC=C(C=C3)O)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |